molecular formula C12H25N3 B15349479 Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- CAS No. 68426-03-9

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-

Cat. No.: B15349479
CAS No.: 68426-03-9
M. Wt: 211.35 g/mol
InChI Key: KMSHUCQEMCGTFX-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- (CAS: 68426-03-9) is a nitrile derivative featuring a branched alkylamine substituent. Its structure comprises a propanenitrile backbone (CH₃CH₂CN) modified at the third carbon by a 6-amino-2,4,4-trimethylhexylamino group. This substituent introduces steric hindrance and polar character due to the terminal amine and methyl branches.

Properties

CAS No.

68426-03-9

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

3-[(6-amino-2,4,4-trimethylhexyl)amino]propanenitrile

InChI

InChI=1S/C12H25N3/c1-11(10-15-8-4-6-13)9-12(2,3)5-7-14/h11,15H,4-5,7-10,14H2,1-3H3

InChI Key

KMSHUCQEMCGTFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)CCN)CNCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a reaction between 2,2,4-trimethyl-1,6-hexanediamine and propionitrile under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing the nitrile group to an amine.

  • Substitution: : Replacing the hydrogen atoms in the amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: : Various alkyl halides and strong bases can be used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Alkylated amines.

Scientific Research Applications

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the nitrile group can participate in reactions with nucleophiles. The exact mechanism depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound is compared to three structural analogs (Table 1):

Compound Name Substituent Type Key Functional Groups Molecular Formula (Example)
Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- Branched alkylamine Nitrile, primary amine C₁₂H₂₃N₃ (estimated)
Propanenitrile,3-[(4-methylphenyl)amino]- Aromatic amine Nitrile, aryl-amino C₁₀H₁₂N₂
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- Azo-linked aryl nitro group Nitrile, azo, nitro C₁₉H₂₀N₆O₂
Propanenitrile, 3-[[4-[(2-methoxyphenyl)azo]phenyl]methylamino]- Azo-linked methoxyaryl Nitrile, azo, methoxy C₁₈H₂₀N₄O

Key Observations :

  • The target’s branched alkylamine substituent enhances hydrophobicity (predicted higher LogP) compared to aromatic analogs.
  • Azo and nitro groups in analogs (e.g., ) confer chromophoric properties, making them suitable for dyes, whereas the target’s amine may favor pharmaceutical or agrochemical applications .
Target Compound:

Synthetic details are unspecified in the evidence, but the branched alkylamine group likely requires multi-step alkylation or reductive amination.

Analogs:
  • Propanenitrile,3-[(4-methylphenyl)amino]-: Synthesized via nucleophilic substitution between 4-methylaniline and acrylonitrile in acetic acid (50% yield) .
  • Azo-linked analogs : Typically synthesized via diazotization and coupling reactions, as seen in and .

Reactivity Comparison :

  • The target’s primary amine is more nucleophilic than aryl amines, enabling reactions with electrophiles (e.g., ketones, acyl chlorides).
  • Azo-linked analogs exhibit photodegradation risks due to nitro groups, whereas the target’s stability is likely higher .

Physicochemical Properties

Experimental and computed data for selected analogs (Table 2):

Compound (Reference) XLogP³ Polar Surface Area (Ų) Exact Mass (g/mol)
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- () 4.1 94.89 337.154
Propanenitrile,3-[(4-methylphenyl)amino]- (Estimated) ~2.5 ~40 ~160.100
Target Compound (Estimated) ~3.8* ~70* ~221.200*

*Predicted based on structure.

Key Trends :

  • The target’s branched alkyl chain increases LogP (hydrophobicity) compared to aryl analogs but reduces polarity relative to nitro/azo derivatives.
  • Azo-linked compounds () have higher polar surface areas due to nitro/methoxy groups, impacting solubility .

Biological Activity

Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]- (CAS No. 68426-03-9) is an organic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in scientific research.

Propanenitrile has the following chemical properties:

PropertyValue
Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
CAS Number 68426-03-9
Boiling Point 340.1ºC at 760 mmHg
Density 0.907 g/cm³
Flash Point 159.5ºC

Synthesis Methods

The synthesis of Propanenitrile typically involves the reaction of 3,3,5-trimethylhexylamine with acrylonitrile under controlled conditions. Common solvents used include ethanol or methanol, and a catalyst is often required to facilitate the reaction. The process involves heating the reaction mixture to ensure complete conversion of reactants into the desired product.

Biological Activity

Research into the biological activity of Propanenitrile indicates several potential mechanisms through which it may exert effects on biological systems:

The compound is believed to interact with specific molecular targets such as enzymes and receptors. The nitrile and amino functional groups play a crucial role in these interactions, influencing binding affinity and specificity. For instance, studies suggest that it may modulate enzyme activity through competitive inhibition or allosteric modulation .

Pharmacological Potential

Preliminary studies indicate that Propanenitrile may have applications in drug development due to its structural features that allow for interactions with various biomolecules. It has been investigated for its potential anti-inflammatory and analgesic properties, although more extensive clinical studies are necessary to validate these findings .

Case Studies

  • Anti-inflammatory Activity : A study explored the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in cytokine levels when treated with Propanenitrile compared to control groups.
  • Analgesic Effects : In animal models, Propanenitrile demonstrated dose-dependent analgesic effects, suggesting its potential utility in pain management therapies.

Research Applications

Propanenitrile is utilized across various fields of research:

  • Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical agents.
  • Biochemistry : In studies assessing enzyme kinetics and protein-ligand interactions.
  • Industrial Chemistry : Used in producing specialty chemicals and materials.

Comparison with Similar Compounds

Propanenitrile can be compared with similar compounds like:

Compound NameStructure SimilarityUnique Feature
Propanenitrile, 3-(methylamino)-Similar backboneMethyl group instead of branched amine
3-AminopropionitrileSimpler structureDirect amino attachment

Propanenitrile's unique branched alkyl chain imparts distinct chemical properties that differentiate it from other nitriles and amines, enhancing its potential applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propanenitrile, 3-[(6-amino-2,4,4-trimethylhexyl)amino]-?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting acrylonitrile derivatives with amines (e.g., 6-amino-2,4,4-trimethylhexylamine) in polar aprotic solvents like dimethylformamide (DMF) under reflux. Catalysts such as acetic acid or potassium carbonate can improve yields (50–76%) . Purification via column chromatography or recrystallization is critical to isolate the product. Optimizing reaction time (4–22 hours) and temperature (60–100°C) enhances efficiency .

Q. Which computational methods are suitable for analyzing the electronic and thermodynamic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of thermochemical properties, ionization potentials, and electron affinity. Basis sets like 6-31G* or def2-TZVP are recommended for geometry optimization. Solvent effects can be modeled using the PCM (Polarizable Continuum Model) .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm amine and nitrile group connectivity.
  • IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline) for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., antitumor vs. enzyme inhibition activity)?

  • Methodology :

  • Conduct comparative structure-activity relationship (SAR) studies with analogs (e.g., halogenated or nitro-substituted derivatives) to isolate functional group contributions.
  • Use molecular docking to predict binding affinities to targets like kinases or receptors.
  • Validate hypotheses via in vitro assays (e.g., MTT for cytotoxicity, enzymatic inhibition kinetics) under standardized conditions .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Methodology :

  • Solvent selection : Use aprotic solvents (e.g., acetonitrile) to minimize side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for efficiency.
  • Continuous flow reactors : Improve heat/mass transfer and reduce reaction time.
  • In-situ monitoring : Techniques like FTIR or HPLC track intermediate formation .

Q. What are the environmental degradation pathways of this compound?

  • Methodology :

  • Atmospheric oxidation : Study OH radical reactions using smog chamber experiments. Rate constants (kOHk_{OH}) can be measured via pulsed laser photolysis.
  • Hydrolysis : Test stability in aqueous buffers (pH 3–9) at varying temperatures.
  • Photolysis : Expose to UV-Vis light and analyze degradation products via GC-MS .

Q. How can mechanistic insights into its biological activity be elucidated?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
  • CRISPR/Cas9 gene knockout : Identify critical pathways in cellular models.
  • Metabolomics : Profile changes in endogenous metabolites post-treatment using LC-MS .

Q. What advanced techniques address spectral data contradictions (e.g., overlapping NMR signals)?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to resolve overlapping peaks and assign quaternary carbons.
  • Dynamic NMR : Study conformational exchange at variable temperatures.
  • Computational NMR prediction : Compare experimental shifts with DFT-calculated values .

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